B1579691 Boc-2,4-Dimethy-D-Phenylalanine

Boc-2,4-Dimethy-D-Phenylalanine

Cat. No.: B1579691
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,4-Dimethyl-D-Phenylalanine (CAS 791625-59-7) is a protected amino acid derivative where the α-amino group of D-phenylalanine is shielded by a tert-butoxycarbonyl (Boc) group, and the phenyl ring bears methyl substituents at the 2- and 4-positions. This compound is widely used in peptide synthesis, drug discovery, and as a chiral building block in organic chemistry. Its structure combines steric bulk from the methyl groups with the stereochemical specificity of the D-configuration, making it valuable for modulating peptide conformation and receptor interactions .

Properties

Molecular Weight

293.36

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key properties of Boc-2,4-Dimethyl-D-Phenylalanine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point (°C) Boiling Point (°C) Key Applications Safety Notes
Boc-2,4-Dimethyl-D-Phenylalanine 791625-59-7 C₁₄H₁₉NO₄ 279.3 2,4-Me Not reported Not reported Peptide synthesis, drug design Standard precautions
Boc-2,4-Dichloro-D-Phenylalanine 114873-12-0 C₁₄H₁₇Cl₂NO₄ 334.19 2,4-Cl 133–137 476.1 Enzyme inhibitors, organocatalysts Hazardous, irritant
Boc-2,4-Difluoro-D-Phenylalanine 167993-24-0 C₁₄H₁₇F₂NO₄ 301.29 2,4-F Not reported 426.0 (predicted) PET imaging probes, fluorinated peptides Store at 2–8°C
Boc-2-Bromo-D-Phenylalanine 261360-76-3 C₁₄H₁₇BrNO₄ 343.20 2-Br Not reported Not reported Radiolabeling, cross-coupling reactions Limited safety data
Boc-pentafluoro-D-Phenylalanine 136207-26-6 C₁₄H₁₂F₅NO₄ 345.25 2,3,4,5,6-F Not reported Not reported High-throughput screening, biochemical probes Use PPE
Key Observations:
  • Substituent Effects: Methyl Groups (2,4-Me): Electron-donating groups enhance steric hindrance and may stabilize hydrophobic interactions in peptides. Chloro/Fluoro Groups (2,4-Cl/F): Electron-withdrawing substituents increase electrophilicity and may alter hydrogen-bonding capacity. Dichloro derivatives exhibit higher molecular weight and boiling points, suggesting greater thermal stability . Bromo (2-Br): Useful in Suzuki-Miyaura cross-coupling reactions for bioconjugation or introducing aromatic diversity .
  • Stereochemistry: The D-configuration in all listed compounds ensures compatibility with non-natural peptide sequences, often enhancing metabolic stability .

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